![molecular formula C21H14ClF3N4OS B3397991 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021229-13-9](/img/structure/B3397991.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C21H14ClF3N4OS and its molecular weight is 462.9 g/mol. The purity is usually 95%.
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Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity. The molecular formula is C17H15ClF3N2OS, with the following key structural components:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Pyrazolo[1,5-a]pyrazine : Associated with various pharmacological activities including anticancer effects.
Biological Activity Overview
Research has indicated that compounds containing pyrazole derivatives exhibit diverse biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo.
Case Studies
- Study on MCF7 Cell Lines : A derivative similar to this compound was tested against MCF7 breast cancer cells. The compound exhibited an IC50 value of 3.79 µM, indicating potent cytotoxicity .
- Evaluation Against Multiple Cell Lines : In another study, derivatives were screened against various cancer cell lines including SF-268 and NCI-H460. The results showed significant inhibition with GI50 values suggesting strong anticancer potential .
Anti-inflammatory Activity
Studies have also reported that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models, providing evidence for their anti-inflammatory properties.
Data Table: Biological Activity Summary
Activity Type | Cell Line/Model | IC50/Effect | Reference |
---|---|---|---|
Anticancer | MCF7 | 3.79 µM | |
Anticancer | SF-268 | 12.50 µM | |
Anticancer | NCI-H460 | 42.30 µM | |
Anti-inflammatory | In vivo model | Reduced edema |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and apoptosis pathways.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4OS/c22-16-7-6-14(10-15(16)21(23,24)25)27-19(30)12-31-20-18-11-17(13-4-2-1-3-5-13)28-29(18)9-8-26-20/h1-11H,12H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEHPLCYBFGJBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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